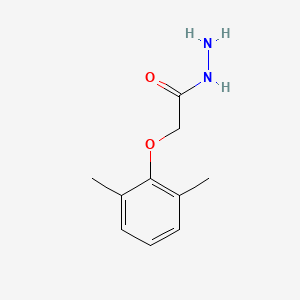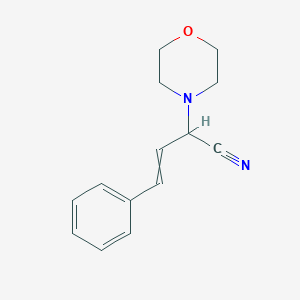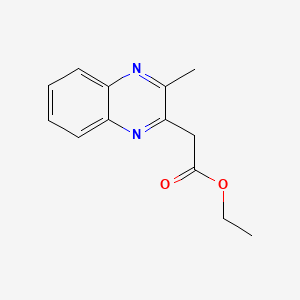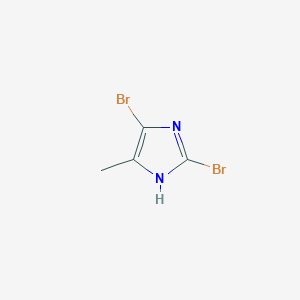
2-(2,6-Dimethylphenoxy)acetohydrazide
Übersicht
Beschreibung
Acetohydrazides are a class of organic compounds that have gained attention due to their potential pharmacological properties. The compound "2-(2,6-Dimethylphenoxy)acetohydrazide" is structurally related to various acetohydrazides that have been synthesized and studied for their biological activities. These compounds often contain multiple functional groups that can interact with biological targets, leading to effects such as antibacterial and anti-inflammatory actions .
Synthesis Analysis
The synthesis of related acetohydrazides typically involves multiple steps, starting from a substituted aromatic compound. For instance, 2,4-dimethylcarbolic acid was used as a starting material to synthesize a series of molecules, including a related compound, by refluxing with ethyl 2-bromoacetate to form an ester, which was then converted to the corresponding hydrazide upon refluxing with hydrazine . Similarly, the synthesis of (2-methyl-phenoxy)-acetohydrazide involved refluxing o-cresol with ethyl chloroacetate and anhydrous potassium carbonate . These methods highlight the importance of refluxing and the use of appropriate reagents to achieve the desired acetohydrazide compounds.
Molecular Structure Analysis
The molecular structure of acetohydrazides can be complex, with the presence of various functional groups contributing to their pharmacological properties. The crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The molecules in the crystal structure are linked into two-dimensional networks by various types of hydrogen bonds, such as N–H···N, N–H···O, C–H···O, and C–H···π interactions . These interactions are crucial for the stability and properties of the crystal structure.
Chemical Reactions Analysis
Acetohydrazides can undergo various chemical reactions due to their functional groups. For example, the reaction of an acetohydrazide with carbon disulfide in the presence of potassium hydroxide led to the formation of a 1,3,4-oxadiazole derivative . Additionally, the reaction of acetohydrazides with β-dicarbonyl compounds can proceed regioselectively, leading to the formation of hydrazones with different structures depending on the β-dicarbonyl reaction component . These reactions demonstrate the reactivity of acetohydrazides and their potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazides are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. The pharmacological studies of these compounds often involve spectral analysis, such as IR, 1H-NMR, and EIMS, to confirm the structures of the synthesized molecules . The biological activities, such as antibacterial and lipoxygenase inhibitory activities, are also indicative of the chemical properties of these compounds . Additionally, the analgesic and anti-inflammatory properties of some acetohydrazides have been evaluated in vivo, suggesting the importance of certain structural elements for these activities .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition
A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N'-Substituted benzylidene-2-(2,4-dimethylphenoxy) acetatohydrazides and their application in antibacterial and anti-enzymatic activities. These compounds, derived from 2,6-Dimethylphenol, demonstrated significant antibacterial properties and potential in enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).
Synthesis and Molecular Structures
In the field of organometallic chemistry, Suzuki et al. (1990) explored the synthesis and molecular structures of new pentacoordinate triorganotin(IV) compounds, which involved reactions with chloro- and (2,6-dimethylphenoxy)triorganostannanes. This research provides insights into the solid-state structures and solution-phase behavior of these complexes, illustrating the versatility of 2,6-dimethylphenoxy derivatives in creating complex organometallic structures (Suzuki et al., 1990).
Enzymatic Modification and Antioxidant Capacity
A study by Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with higher antioxidant capacity. This research demonstrates the potential of using laccase-mediated oxidation to enhance the antioxidant properties of phenolic compounds, illustrating another application of dimethylphenoxy derivatives in biochemistry (Adelakun et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTXJUJFIBOLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354231 | |
| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenoxy)acetohydrazide | |
CAS RN |
64106-78-1 | |
| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)




![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)



![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
